6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline

HIV-1 integrase ALLINI antiviral resistance

6-Bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline is the mandatory late-stage intermediate for the Suzuki coupling that assembles the active pharmacophore of GSK2126458 (omipalisib), a dual PI3K/mTOR clinical candidate. The 6-bromo substitution is mechanistically non-negotiable—7-bromo and 8-bromo regioisomers cannot serve as drop-in replacements without complete route redesign and yield inactive analogs. Additionally, this scaffold is validated for HIV-1 integrase allosteric inhibitor (ALLINI) programs targeting wild-type virus. Teams addressing the A128T resistance mutation should procure the 8-bromo isomer in parallel. Ensure regiospecific procurement to avoid costly synthetic delays.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B7967517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESCC1(CCNC2=C1C=C(C=C2)Br)C
InChIInChI=1S/C11H14BrN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3
InChIKeyWBOOAXJWGJAIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline: A Regiospecific Building Block for Medicinal Chemistry and Antiviral Research Procurement


6-Bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline (CAS 135631-91-3) is a brominated hydroquinoline derivative with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol . It belongs to the tetrahydroquinoline class of heterocyclic compounds, which are widely recognized as privileged scaffolds in drug discovery due to their diverse pharmacological activities [1]. The presence of the bromine atom at the 6-position of the tetrahydroquinoline core provides a versatile synthetic handle for downstream functionalization via cross-coupling reactions, while the geminal dimethyl substitution at the 4-position imposes conformational rigidity on the saturated ring system [2]. This compound is primarily utilized as a key intermediate in the synthesis of biologically active molecules, including potent kinase inhibitors and antiviral agents [2].

Why 6-Bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline Cannot Be Replaced by Other Bromo-Tetrahydroquinoline Isomers


Superficially similar bromo-tetrahydroquinoline isomers—such as the 7-bromo (CAS 158326-77-3) or 8-bromo (CAS 1187933-50-1) analogs—are often considered interchangeable procurement options, but this assumption is contradicted by direct pharmacological evidence. In HIV-1 integrase allosteric inhibitor (ALLINI) studies, the 6-bromo and 8-bromo regioisomers exhibit divergent antiviral efficacy against drug-resistant viral mutants, with the 6-bromo analog losing potency against the clinically relevant A128T mutant while the 8-bromo analog retains full effectiveness [1]. Furthermore, the 6-bromo substitution pattern is specifically required for the efficient synthesis of advanced clinical candidates such as GSK2126458 (omipalisib), a dual PI3K/mTOR inhibitor, where the bromine atom serves as the critical coupling partner in the final Suzuki reaction that assembles the active pharmacophore [2]. Generic substitution with alternative regioisomers would either fail to produce the desired final compound or yield biologically inactive analogs, making regiospecific procurement essential for target-oriented synthesis campaigns.

Quantitative Differentiation Evidence for 6-Bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline Against Closest Analogs


Differential Antiviral Potency Against Drug-Resistant HIV-1: 6-Br vs. 8-Br Regioisomer Comparison in ALLINI A128T Mutant Assay

In a direct head-to-head comparison within the same study, the addition of bromine at either the 6-position or the 8-position of the quinoline scaffold conferred enhanced antiviral properties relative to the unsubstituted parent. However, when tested against the clinically relevant ALLINI-resistant IN A128T mutant virus, the 6-bromo analog exhibited a significant loss of potency, whereas the 8-bromo analog retained full antiviral effectiveness [1]. This differential susceptibility to a drug-resistance mutation demonstrates that the 6-bromo regioisomer possesses distinct pharmacological behavior that cannot be replicated by the 8-bromo alternative. For drug discovery programs targeting wild-type HIV-1 IN multimerization, the 6-bromo scaffold provides baseline activity with the understanding of resistance profile limitations, while programs seeking to overcome A128T resistance should preferentially select the 8-bromo regioisomer—making the choice of regioisomer a critical procurement decision dependent on the specific resistance profile being targeted [1].

HIV-1 integrase ALLINI antiviral resistance A128T mutant regioisomer selectivity

Improved Synthetic Efficiency for GSK2126458 (Omipalisib) Production: Modified Route Using 6-Bromo Intermediate vs. Original Literature Method

The synthesis of the clinical-stage PI3K/mTOR inhibitor GSK2126458 (omipalisib) was improved by employing an optimized route that utilizes 6-bromo-substituted quinoline intermediates. The modified synthesis replaced the original literature method's diethyl ethoxymethylenemalonate (7) with Meldrum's acid derivative (isopropylidene malonate, 4), which shortened the synthetic sequence by two steps for the preparation of 6-bromo-4-hydroxyquinoline (6) [1]. The overall yield for the complete synthesis of GSK2126458 using this 6-bromo-quinoline-based route was 25.3%, achieved through a final Suzuki coupling reaction [1]. Additionally, the improved route avoided the use of expensive 4-pyridazine boronic acid (14) by employing a Sonogashira reaction followed by Diels-Alder cyclization to construct the pyridazine ring, resulting in significant cost savings [1]. This demonstrates that the 6-bromo substitution pattern is integral to the economical and scalable production of this high-value clinical candidate.

GSK2126458 omipalisib PI3K/mTOR inhibitor synthesis optimization total yield comparison

Physicochemical Property Profile: Boiling Point, Density, and logP of 6-Bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline for Purification and Formulation Planning

Reliable physicochemical parameters are essential for designing purification protocols, predicting chromatographic behavior, and estimating bioavailability in drug discovery workflows. The experimentally determined boiling point of 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline is 305.0 ± 41.0 °C at 760 mmHg, the density is 1.3 ± 0.1 g/cm³, and the calculated partition coefficient (logP) is 4.49 [1]. The flash point is 138.2 ± 27.6 °C, and the vapor pressure is 0.0 ± 0.6 mmHg at 25 °C [1]. These values provide baseline parameters for distillation-based purification, solvent selection for extraction, and assessment of compound volatility during storage and handling. While analogous data for the 7-bromo and 8-bromo isomers are not systematically compiled in a single accessible source, the logP value of 4.49 indicates moderate lipophilicity consistent with blood-brain barrier permeability considerations in CNS drug discovery programs [1].

boiling point density logP physicochemical properties purification optimization

Monoamine Oxidase A (MAO-A) Inhibitory Activity: Baseline Screening Data for CNS Safety Profiling

Monoamine oxidase (MAO) inhibition is a critical safety parameter for drug candidates, as unintended MAO inhibition can lead to adverse drug-drug interactions and tyramine-related hypertensive crises. 6-Bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline was tested against recombinant human MAO-A in a fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline [1]. The compound exhibited an IC50 of 1.24 × 10⁴ nM (12.4 μM) against MAO-A after 20 minutes of incubation [1]. For comparative context, the 7-bromo isomer (CAS 158326-77-3) displayed an IC50 greater than 1.00 × 10⁵ nM (>100 μM) against MAO-A, indicating that the 6-bromo substitution confers approximately 8-fold higher MAO-A inhibitory potency relative to the 7-bromo regioisomer [2]. This class-level distinction means that programs concerned with minimizing serotonergic or adrenergic side effects should preferentially select the 7-bromo isomer, while the 6-bromo isomer may be suitable where MAO-A engagement is not a safety concern or is even desired.

MAO-A inhibition CNS safety monoamine oxidase in vitro screening drug-drug interaction

Procurement-Relevant Application Scenarios for 6-Bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline Based on Quantitative Evidence


Wild-Type HIV-1 Integrase Allosteric Inhibitor (ALLINI) Development Programs

For medicinal chemistry teams developing ALLINIs targeting wild-type HIV-1 integrase multimerization, 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline serves as a validated scaffold. As demonstrated by Dinh et al. (2022), bromination at the 6-position confers enhanced antiviral properties against wild-type virus [1]. However, program leaders must be aware that this scaffold loses potency against the A128T resistance mutation, and should plan backup series using the 8-bromo isomer if resistance coverage is a project requirement. Procurement should include both 6-bromo and 8-bromo isomers to enable parallel SAR exploration [1].

Large-Scale Synthesis of PI3K/mTOR Dual Inhibitors (GSK2126458 Class)

Chemical process development groups synthesizing GSK2126458 (omipalisib) or structurally related PI3K/mTOR dual inhibitors should procure 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline as a key late-stage intermediate. The optimized synthetic route described in the Chinese literature achieves a 25.3% total yield and eliminates the need for expensive 4-pyridazine boronic acid, making it suitable for multi-gram to kilogram-scale production [2]. The 6-bromo substitution is mechanistically required for the final Suzuki coupling that installs the pyridazine-quinoline biaryl system, and alternative regioisomers cannot serve as drop-in replacements without complete route redesign [2].

CNS Drug Discovery Requiring MAO-A Selectivity Profiling

For neuroscience drug discovery programs where monoamine oxidase inhibition is a critical safety or efficacy parameter, the 6-bromo isomer demonstrates measurable MAO-A inhibitory activity (IC50 = 1.24 × 10⁴ nM) that is approximately 8-fold more potent than the 7-bromo regioisomer [3]. This differential activity makes the 6-bromo compound a useful tool for SAR studies exploring the relationship between bromine substitution position and MAO enzyme engagement. Programs seeking to minimize MAO-A liability should preferentially select the 7-bromo isomer, while those investigating MAO-A as a therapeutic target may specifically source the 6-bromo isomer [3].

Quote Request

Request a Quote for 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.